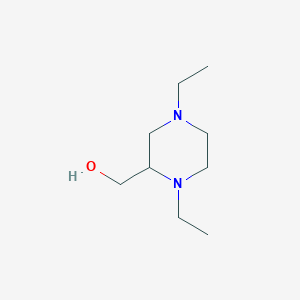![molecular formula C10H8N2O B13968434 2h-[1,3]Oxazino[3,2-a]benzimidazole CAS No. 59474-54-3](/img/structure/B13968434.png)
2h-[1,3]Oxazino[3,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]Oxazino[3,2-a]benzimidazole is a heterocyclic compound that combines the structural features of oxazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Oxazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions: 2H-[1,3]Oxazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
2H-[1,3]Oxazino[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its potential anticancer, antimicrobial, and anti-inflammatory properties are being explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2H-[1,3]Oxazino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and thereby exerting its biological effects .
Comparación Con Compuestos Similares
Benzoxazole: Another heterocyclic compound with similar biological activities.
Benzimidazole: Shares the benzimidazole core structure and exhibits a wide range of biological activities.
Oxazine: Contains the oxazine ring and is used in various chemical and biological applications.
Uniqueness: 2H-[1,3]Oxazino[3,2-a]benzimidazole is unique due to its combined structural features of oxazine and benzimidazole, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .
Propiedades
Número CAS |
59474-54-3 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2H-[1,3]oxazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2 |
Clave InChI |
HINOQFFYPXRGKW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C3=CC=CC=C3N=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)




![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)


